Piperazine, 1-(5-nitro-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(5-nitro-3-pyridinyl)- is a chemical compound that features a piperazine ring attached to a nitropyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the piperazine and nitropyridine groups endows it with unique chemical properties that can be exploited for various scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(5-nitro-3-pyridinyl)- typically involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, using an acid as a catalyst . The reaction conditions are optimized to achieve high purity and yield.
Industrial Production Methods
For industrial production, the process involves the catalytic hydrogenation of the nitro group to form the corresponding amine, followed by protection of the piperazine nitrogen with a tert-butyl group. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(5-nitro-3-pyridinyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation is commonly used to reduce the nitro group.
Substitution: Reactions typically involve halogenated pyridines and piperazine under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which Piperazine, 1-(5-nitro-3-pyridinyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate . This interaction is facilitated by the nitropyridine moiety, which forms favorable interactions with the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromo-3-nitropyridin-2-yl)piperazine: Similar structure but with a bromine atom instead of a nitro group.
1-(2-Nitropyridin-3-yl)piperazine: Similar structure but with the nitro group in a different position.
Uniqueness
Piperazine, 1-(5-nitro-3-pyridinyl)- is unique due to its specific arrangement of the nitro and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
1211533-68-4 |
---|---|
Molekularformel |
C9H12N4O2 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
1-(5-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-5-8(6-11-7-9)12-3-1-10-2-4-12/h5-7,10H,1-4H2 |
InChI-Schlüssel |
WDNKAEMQYMGFRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=CN=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.